molecular formula C20H22N2O3 B7704900 N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide

N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide

Cat. No.: B7704900
M. Wt: 338.4 g/mol
InChI Key: SYVSGJDSXYZTIK-RCCKNPSSSA-N
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Description

N’-[(E)-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a prop-2-en-1-yloxy group, and a phenylacetohydrazide moiety.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-12-25-18-11-10-17(13-19(18)24-4-2)15-21-22-20(23)14-16-8-6-5-7-9-16/h3,5-11,13,15H,1,4,12,14H2,2H3,(H,22,23)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVSGJDSXYZTIK-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide typically involves the condensation of 3-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde with 2-phenylacetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one
  • (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
  • (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Uniqueness

N’-[(E)-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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